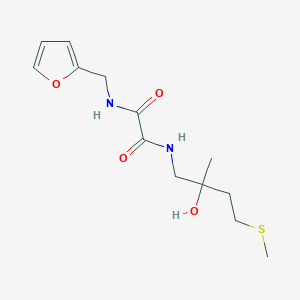
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their potential use in various chemical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan-containing compounds and their applications, which can provide insights into the possible characteristics and uses of the compound of interest.
Synthesis Analysis
The synthesis of related furan-containing compounds involves several steps, starting from basic furan derivatives. For instance, the synthesis of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) involves the use of furan-2-ylmethyl derivatives as a starting material . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds begins with 2-acetylfuran, which undergoes Claisen Schmidt condensation with various aromatic aldehydes . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate functional groups at the relevant steps.
Molecular Structure Analysis
The molecular structure of furan-containing compounds is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The structure of BFMO, for example, includes two furan rings connected by an oxalamide linker . The molecular structure of the compound of interest would similarly include a furan ring, but with additional substituents that confer unique properties to the molecule. The presence of a methylthio group and a hydroxy-methyl group in the compound suggests potential for interesting electronic and steric effects that could influence its reactivity and interactions.
Chemical Reactions Analysis
Furan-containing compounds are known to participate in various chemical reactions. The paper on BFMO describes its use as a ligand in Cu-catalyzed N-arylation reactions, which suggests that the furan moiety can interact with metal catalysts to facilitate bond formation between aryl bromides and amines . This indicates that this compound could also potentially act as a ligand or reactant in similar catalytic processes, depending on the nature of the other substituents in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-containing compounds can vary widely depending on their specific substituents. For example, the antidepressant and antianxiety activities of certain furan-containing piperazine derivatives were investigated, indicating that these compounds can interact with biological systems and exhibit pharmacological effects . The thermal stabilities of energetic materials based on furan derivatives were also studied, showing moderate stability and insensitivity to impact and friction . These findings suggest that the physical and chemical properties of this compound would need to be investigated to determine its stability, reactivity, and potential applications in various fields.
Scientific Research Applications
Catalytic Activity Enhancement
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, as a class of N,N'-bisoxalamides, has been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions. This compound, identified as an inexpensive and conveniently available bidentate ligand, is very effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. The method allows coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures and catalyst loadings. This application is crucial for the development of pharmaceutically important building blocks, showcasing the compound's significance in synthetic organic chemistry (Bhunia, Kumar, & Ma, 2017).
Synthesis of Heterocycles
The compound plays a role in the synthesis of heterocyclic compounds, contributing to the field of organic synthesis and medicinal chemistry. For instance, the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids lead to the formation of 4-substituted 2-buten-4-olides, demonstrating the compound's utility in creating structurally diverse heterocycles (Asaoka, Sugimura, & Takei, 1979).
Environmental Chemistry Applications
In environmental chemistry, derivatives of this compound, such as furans and their methylated versions, have been studied for their oxidation products and potential environmental impacts. The study on the OH-initiated photo-oxidation of furan compounds, including 2-methylfuran and 3-methylfuran, highlights the formation of unsaturated dicarbonyl products, which have implications for atmospheric chemistry and environmental pollution (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Material Science and Polymer Chemistry
The compound's derivatives are also explored in material science, particularly in the synthesis of biobased polyesters. Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, employing Candida antarctica Lipase B, leads to the production of novel biobased furan polyesters. These materials are significant for developing sustainable and environmentally friendly polymers, showcasing the broad applicability of the compound in polymer chemistry (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(18,5-7-20-2)9-15-12(17)11(16)14-8-10-4-3-6-19-10/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKKWFIXJZUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

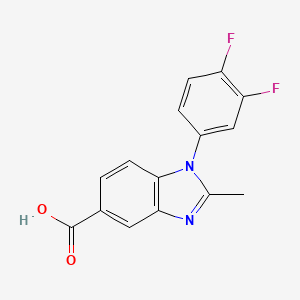

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)

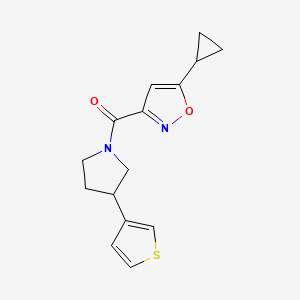
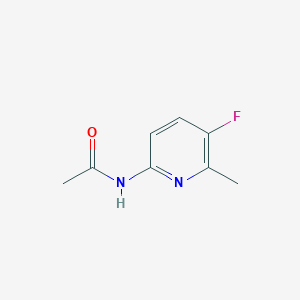
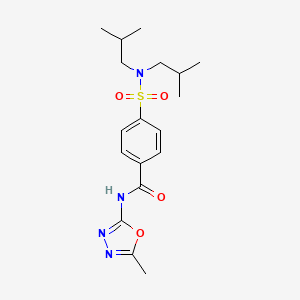
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

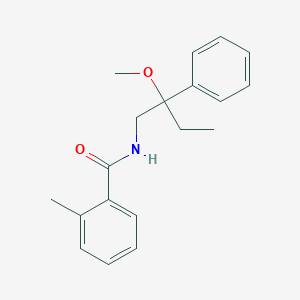

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
